![molecular formula C13H20ClFN2 B15123883 [1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride CAS No. 1185317-19-4](/img/structure/B15123883.png)
[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride is a chemical compound that features a piperidine ring substituted with a 4-fluorophenyl group and an ethylamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the 4-fluorophenyl-ethyl intermediate: This can be achieved through a Friedel-Crafts alkylation reaction where 4-fluorobenzene is reacted with ethylene in the presence of a Lewis acid catalyst.
Piperidine ring formation: The intermediate is then reacted with piperidine under basic conditions to form the desired piperidine derivative.
Amine introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It is also used in the development of new drugs targeting specific receptors or enzymes.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as a precursor for drugs used in the treatment of neurological disorders, pain management, and other conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.
Mecanismo De Acción
The mechanism of action of [1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The piperidine ring provides structural stability and contributes to the compound’s overall pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- [1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine
- [1-(4-Chloro-phenyl)-ethyl]-piperidin-4-yl-amine
- [1-(4-Methyl-phenyl)-ethyl]-piperidin-4-yl-amine
Uniqueness
The presence of the fluorine atom in [1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride distinguishes it from other similar compounds. Fluorine’s electronegativity and small size enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for drug development.
Propiedades
Número CAS |
1185317-19-4 |
|---|---|
Fórmula molecular |
C13H20ClFN2 |
Peso molecular |
258.76 g/mol |
Nombre IUPAC |
N-[1-(4-fluorophenyl)ethyl]piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C13H19FN2.ClH/c1-10(11-2-4-12(14)5-3-11)16-13-6-8-15-9-7-13;/h2-5,10,13,15-16H,6-9H2,1H3;1H |
Clave InChI |
ZODOCFGACZGYMS-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)F)NC2CCNCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


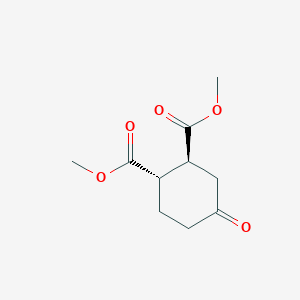

![(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15123811.png)
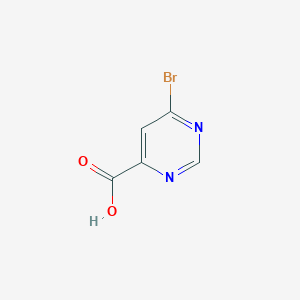
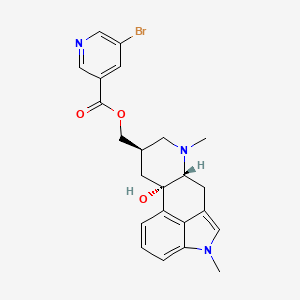
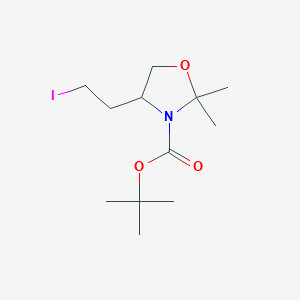
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester](/img/structure/B15123851.png)
![dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate](/img/structure/B15123857.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1H-indole](/img/structure/B15123859.png)
![6-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)quinoxaline](/img/structure/B15123866.png)
![4-[[1-(4-tert-Butylphenyl)-5-oxo-3-pyrrolidinyl]methoxy]benzoic acid](/img/structure/B15123880.png)
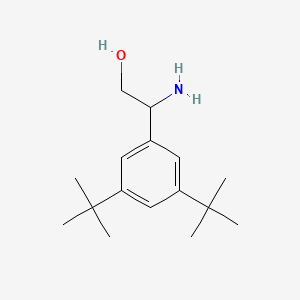
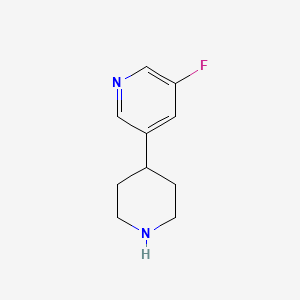
![4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123895.png)
